4-Cyanothiazole
Overview
Description
Its molecular formula is C4H2N2S, and it has a molecular weight of 110.14 g/mol . This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
4-Cyanothiazole is a type of organic compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are used as starting materials for the synthesis of a wide range of heterocyclic analogues . .
Mode of Action
Thiazole derivatives are known to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include 4-Cyanothiazole, have been found to exhibit diverse biological activities . These activities range from antibacterial, antifungal, antiviral, to antitumor effects
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may influence various cellular processes . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanothiazole can be synthesized through the catalytic vapor phase ammoxidation of 4-methylthiazole. This process involves the reaction of 4-methylthiazole with ammonia and oxygen in the presence of a catalyst composed of oxides of manganese, chromium, and molybdenum . The reaction typically occurs at elevated temperatures and results in high selectivity and yield of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs a similar ammoxidation process. The use of a cobalt molybdate catalyst wetted with potassium hydroxide has been reported to enhance the selectivity and yield of the desired product . This method is commercially viable and allows for large-scale production with high chemical purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-Cyanothiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Aminothiazole-4-carboxylate: Exhibits significant antibacterial and antifungal potential.
Thiazole and Bisthiazole Derivatives: These compounds have diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.
Uniqueness of 4-Cyanothiazole: this compound stands out due to its unique cyano group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1,3-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFRZGWUVQUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027401 | |
Record name | 4-Thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-15-9 | |
Record name | 4-Thiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolecarbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11233V4YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CYANOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5829 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known synthetic routes to 4-cyanothiazole?
A1: Several synthetic approaches to this compound have been explored. One method involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate (also known as aminomalononitrile p-toluenesulfonate) with alkyl or aryl isothiocyanates. [] This reaction yields 5-amino-2-(substituted-amino)-4-cyanothiazoles. Additionally, research highlights the development of specific catalysts and processes for this compound synthesis. [] While details about these catalysts are limited in the provided abstracts, this suggests ongoing efforts to optimize its production.
Q2: Has the thermochemistry of this compound been studied?
A2: Yes, researchers have investigated the heats of combustion and formation for this compound. [] This information is valuable for understanding the thermodynamic properties of the compound and its potential reactivity in various chemical processes.
Q3: Is this compound used as a building block for other compounds?
A3: Yes, the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to this compound derivatives, highlights its use as a synthetic intermediate. [] These derivatives can further react with amidines or ortho esters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines, demonstrating its utility in constructing more complex heterocyclic systems.
Q4: What industrial applications utilize this compound?
A4: this compound is a key intermediate in the production of commercially relevant nitriles. Specifically, it serves as a precursor in the ammoxidation of 4-methylthiazole to produce this compound. [] This process highlights the industrial significance of this compound in the synthesis of valuable chemical intermediates.
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